molecular formula C20H29Cl3N4O8 B142398 Periconin B CAS No. 145569-96-6

Periconin B

Cat. No.: B142398
CAS No.: 145569-96-6
M. Wt: 559.8 g/mol
InChI Key: NDEFDECCUYZWKD-UHFFFAOYSA-N
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Description

Periconin B is a secondary metabolite produced by the fungal pathogen Periconia circinata, first isolated and characterized in 1992 . Its molecular formula is C₂₀H₂₉O₈N₄Cl₃, with a molecular weight of 571.8 g/mol . Structurally, it belongs to a family of chlorinated polyketide derivatives, distinguished by a C10 diacid backbone and substituted functional groups. Key spectroscopic features include:

  • UV (H₂O): λₘₐₓ = 215 nm, absorbance = 1300 .
  • IR (KBr): Strong absorption at 1680 cm⁻¹, indicative of carbonyl groups .
  • CD (H₂O): [θ] = 207 mdeg at 216 nm, suggesting stereochemical complexity .

This compound exhibits negligible phytotoxic activity compared to its analogs, such as peritoxins A and B, which are potent inhibitors of sorghum root growth .

Properties

CAS No.

145569-96-6

Molecular Formula

C20H29Cl3N4O8

Molecular Weight

559.8 g/mol

IUPAC Name

4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)

InChI Key

NDEFDECCUYZWKD-UHFFFAOYSA-N

SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O

Canonical SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O

Synonyms

periconin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural and Spectroscopic Differences
Compound Molecular Formula Retention Time (min) C10 Diacid ¹H NMR (δ, multiplicity) Bioactivity (EC₅₀)
Peritoxin A C₂₀H₂₉O₉N₄Cl₃ 9.3 1.20 (d; J = 6.2 Hz) 1–4 ng/mL
Peritoxin B C₂₀H₂₉O₉N₄Cl₃ 6.9 1.39 (dqui; J = 14.6, 7.3 Hz) 1–4 ng/mL
Periconin A C₂₀H₂₉O₈N₄Cl₃ 11.7 2.11 (ddd; J = 13.5, 6.2, 5.4 Hz) <1% activity
Periconin B C₂₀H₂₉O₈N₄Cl₃ 12.9 2.17 (ddd; J = 13.5, 6.2, 8.2 Hz) Inactive

Key Observations :

  • Oxygen Content : Peritoxins A/B contain an additional oxygen atom compared to periconins A/B, likely in the form of a hydroxyl or lactam group critical for bioactivity .
  • C10 Diacid Backbone : The ¹H NMR shifts for the C10 diacid moiety differ significantly, with this compound showing a deshielded proton environment (δ = 2.17 vs. 1.20 in peritoxin A), suggesting altered hydrogen bonding or steric effects .
  • Stereochemistry : The distinct CD spectra of this compound ([θ] = 207 mdeg) versus peritoxin A ([θ] = -2.86 mdeg) highlight divergent chiral centers .
Table 2: 13C NMR Data for Critical Positions
Position Peritoxin A (δ, ppm) This compound (δ, ppm) Assignment
C-5 61.0 (s) 61.4 (s) Quaternary carbon
C-8 171.0 (s) 171.2 (s) Carbonyl group
C-3 37.9 (s) 39.5 (d) Hydroxyl-bearing carbon

Structural Insights :

  • Caprolactam Ring: Peritoxins A/B feature a six-membered lactam ring with a free amino group at C-5 and hydroxyl at C-3, which is absent in this compound . This ring is essential for binding to sorghum root receptors.
  • Acylation Effects: Acylation of the amino group in peritoxin A abolishes activity, confirming the necessity of a free amine for toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periconin B
Reactant of Route 2
Periconin B

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